3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C17H23N3O4S. It is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a 5-ethyl-1,3,4-thiadiazol-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with an appropriate reagent.
Attachment of the Thiadiazole Ring to the Benzamide Core: The thiadiazole ring is then attached to the benzamide core through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with the thiadiazole ring.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through an alkylation reaction, where ethyl iodide or ethyl bromide is used as the alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of glutaminase, an enzyme that plays a key role in glutamine metabolism. By inhibiting glutaminase, the compound disrupts the production of glutathione, a critical antioxidant in cells. This leads to an increase in reactive oxygen species, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar enzyme inhibitory properties.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: A compound with anti-inflammatory and analgesic activities.
Uniqueness
This structural feature enhances its solubility and bioavailability, making it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-5-14-19-20-17(25-14)18-16(21)11-9-12(22-6-2)15(24-8-4)13(10-11)23-7-3/h9-10H,5-8H2,1-4H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHVZNAMLALYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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